2-(4-Fluorophenyl)-2-oxoacetyl chloride
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Overview
Description
“2-(4-Fluorophenyl)-2-oxoacetyl chloride” is a chemical compound with the molecular formula C8H6ClFO . It is a clear yellow liquid and is used as an acylating agent in organic synthesis . It is used to prepare monoacylated pyrazolidine by reacting with pyrazolidine and is also used in the preparation of N-acyl isothiouronium chloride .
Molecular Structure Analysis
The molecular structure of “2-(4-Fluorophenyl)-2-oxoacetyl chloride” can be analyzed using methods such as single crystal X-ray diffraction (SCXRD) . This method provides molecular and structural elucidation at atomic level resolution, including absolute stereochemistry .Physical And Chemical Properties Analysis
“2-(4-Fluorophenyl)-2-oxoacetyl chloride” is a clear yellow liquid . It has a refractive index of 1.5110 to 1.5130 at 20°C . It is insoluble in water .Scientific Research Applications
Chemical Synthesis and Sensor Development
Fluorescent Sensors for Toxic Chemicals : The development of a fluorescent sensor for the selective detection of oxalyl chloride and phosgene, highlighting the importance of detecting toxic industrial chemicals. This sensor operates via a "turn-on" fluorescence mode, demonstrating the potential of incorporating specific functional groups for environmental monitoring and public safety (Wen-Qiang Zhang et al., 2017).
Synthesis of Ketooximes and Complexes : Research on synthesizing new ketooximes by reacting chloroacetyl chloride with biphenyl in the presence of aluminum chloride. This process underscores the versatility of acyl chlorides in synthesizing ligands for metal complexes, which have potential applications in catalysis and material science (F. Karipcin & F. Arabali, 2006).
Material Science and Bioconjugation
Activation of Polymeric Carriers : The use of 4-fluorobenzenesulfonyl chloride for activating hydroxyl groups on polymeric carriers demonstrates the utility of halogenated acyl chlorides in bioconjugation. This application is vital for attaching biological molecules to solid supports, opening avenues for therapeutic interventions and diagnostic tools (Y. A. Chang et al., 1992).
Enantioselective Synthesis : The enantioselective synthesis of syn-3-fluoro-1-alcohols via iridium-catalyzed C-C and C-H bond-forming hydrogenations demonstrates the importance of fluorinated compounds in creating chiral centers. This research highlights the potential for developing novel pharmaceuticals and agrochemicals with enhanced activity and specificity (Abbas Hassan et al., 2012).
Analytical Chemistry
- Hg(II)-Selective Membrane Electrodes : The development of Hg(II)-selective membrane electrodes based on oxime compounds showcases the application of functionalized chlorides in creating selective sensors for heavy metal ions. Such sensors are crucial for environmental monitoring and public health, providing tools for detecting hazardous substances in water and soil (Tugba Sardohan-Koseoglu et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-(4-fluorophenyl)-2-oxoacetyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFO2/c9-8(12)7(11)5-1-3-6(10)4-2-5/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYJUNJPVOPIIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456156 |
Source
|
Record name | (4-Fluorophenyl)(oxo)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
105457-90-7 |
Source
|
Record name | (4-Fluorophenyl)(oxo)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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